An In-Depth Technical Guide to 7-(4-iodophenyl)pteridin-4(3H)-one: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 7-(4-iodophenyl)pteridin-4(3H)-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pteridine Scaffold in Medicinal Chemistry
Pteridines, a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are of significant interest in medicinal chemistry due to their diverse and potent biological activities.[1] Naturally occurring and synthetic pteridine derivatives have demonstrated a wide range of therapeutic applications, including roles as enzymatic cofactors, antimicrobial agents, and anticancer therapeutics.[1][2] The pteridine core serves as a privileged scaffold in drug discovery, with several FDA-approved drugs, such as methotrexate and triamterene, based on this heterocyclic system.[1] The functionalization of the pteridine ring at various positions allows for the fine-tuning of its pharmacological properties, making it a versatile template for the design of novel therapeutic agents. This guide focuses on a specific derivative, 7-(4-iodophenyl)pteridin-4(3H)-one, providing a comprehensive overview of its chemical structure, synthesis, and potential applications in drug development.
Chemical Structure and Nomenclature
The molecule of interest is 7-(4-iodophenyl)pteridin-4(3H)-one. Its structure consists of a pteridin-4(3H)-one core with a 4-iodophenyl group attached at the 7-position.
Systematic (IUPAC) Name: 7-(4-iodophenyl)-3H-pteridin-4-one
Chemical Formula: C₁₂H₇IN₄O
Molecular Weight: 350.12 g/mol
Canonical SMILES: C1=CC(=CC=C1C2=CN=C3C(=N2)C(=O)NC=N3)I
Synthesis and Functionalization
The synthesis of 7-(4-iodophenyl)pteridin-4(3H)-one can be approached through several strategic routes. Given the absence of a direct, published synthesis for this specific molecule, a plausible and efficient pathway involves a late-stage introduction of the aryl group via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. An alternative approach would be the direct iodination of a 7-phenylpteridin-4(3H)-one precursor.
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
A robust method for the formation of the C-C bond between the pteridine core and the phenyl ring is the Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction typically involves the coupling of a halide or triflate with an organoboron compound, catalyzed by a palladium complex.[3] For the synthesis of 7-(4-iodophenyl)pteridin-4(3H)-one, a 7-halopteridin-4(3H)-one intermediate would be reacted with 4-iodophenylboronic acid.
Caption: Proposed synthetic workflow for 7-(4-iodophenyl)pteridin-4(3H)-one.
Alternative Synthetic Strategy: Electrophilic Iodination
An alternative route involves the direct iodination of a 7-phenylpteridin-4(3H)-one precursor. A variety of reagents and conditions can be employed for the iodination of aromatic and heterocyclic compounds.[5]
Caption: Alternative synthetic route via electrophilic iodination.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of 7-(4-iodophenyl)pteridin-4(3H)-one
| Property | Predicted Value | Method |
| Molecular Weight | 350.12 g/mol | Calculation |
| cLogP | ~3.5-4.0 | Estimation based on analogs |
| Topological Polar Surface Area (TPSA) | ~70-80 Ų | Calculation |
| Hydrogen Bond Donors | 1 | Structure |
| Hydrogen Bond Acceptors | 4 | Structure |
| Aqueous Solubility | Low | Inferred from pteridine core and iodo-phenyl group[6] |
Spectroscopic Characterization
The structural elucidation of 7-(4-iodophenyl)pteridin-4(3H)-one would rely on a combination of spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pteridine core and the 4-iodophenyl ring. The protons on the iodinated phenyl ring would likely appear as two doublets in the aromatic region.
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¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the pteridine and the 4-iodophenyl moieties. The carbon atom bearing the iodine will exhibit a characteristic chemical shift.
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FT-IR: The infrared spectrum should show characteristic absorption bands for the N-H and C=O stretching vibrations of the pteridinone ring, as well as C=N and C=C stretching frequencies of the aromatic systems.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 350.12), along with a characteristic isotopic pattern due to the presence of iodine.
Potential Biological Activity and Applications in Drug Development
Pteridine derivatives are well-established as potent inhibitors of various protein kinases, which are key targets in cancer therapy.[8][9] The 7-substituted pteridinone scaffold has been explored for the development of selective CDK inhibitors.[9]
Kinase Inhibition
The 7-(4-iodophenyl)pteridin-4(3H)-one molecule is a promising candidate for evaluation as a kinase inhibitor. The pteridinone core can act as a hinge-binder in the ATP-binding pocket of kinases, while the 4-iodophenyl group can occupy a hydrophobic pocket, potentially conferring selectivity and potency. The presence of a halogen atom can enhance binding affinity through hydrophobic interactions.[7]
Caption: Hypothesized mechanism of action as a kinase inhibitor.
Radio-labeling and Imaging Applications
The presence of an iodine atom provides a handle for radio-labeling with isotopes such as ¹²³I, ¹²⁴I, or ¹²⁵I. This would enable the use of 7-(4-iodophenyl)pteridin-4(3H)-one as a molecular probe for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) to study kinase expression and drug-target engagement.
Intermediate for Further Functionalization
The carbon-iodine bond can be readily transformed into other functional groups via various cross-coupling reactions. This allows for the further diversification of the 7-phenyl substituent to explore structure-activity relationships and optimize the compound's pharmacological profile.
Experimental Protocols
The following are detailed, step-by-step methodologies for the proposed synthesis and characterization of 7-(4-iodophenyl)pteridin-4(3H)-one.
Protocol 1: Synthesis of 7-bromopteridin-4(3H)-one (Intermediate)
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Reaction Setup: To a solution of 2,5,6-triaminopyrimidin-4(3H)-one (1 equivalent) in a suitable solvent (e.g., a mixture of water and acetic acid), add glyoxal (1.1 equivalents) and stir at room temperature for 1-2 hours to form the pteridin-4(3H)-one core.
-
Bromination: Add N-bromosuccinimide (NBS) (1.2 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with a solution of sodium thiosulfate. Filter the resulting precipitate, wash with water, and dry under vacuum to yield 7-bromopteridin-4(3H)-one.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 7-(4-iodophenyl)pteridin-4(3H)-one
-
Reaction Setup: In a reaction vessel, combine 7-bromopteridin-4(3H)-one (1 equivalent), 4-iodophenylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (3 equivalents).
-
Solvent and Degassing: Add a degassed solvent system, for example, a mixture of dioxane and water. Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction Conditions: Heat the mixture to reflux (e.g., 80-100 °C) and stir for the required time (typically 4-12 hours), monitoring by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 7-(4-iodophenyl)pteridin-4(3H)-one.
Protocol 3: Characterization by NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument.
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Data Analysis: Process the spectra and assign the observed signals to the respective protons and carbons in the molecule.
Conclusion
7-(4-iodophenyl)pteridin-4(3H)-one represents a promising scaffold for the development of novel therapeutic agents, particularly as kinase inhibitors. This in-depth guide has provided a plausible synthetic route, predicted physicochemical properties, and outlined potential biological applications. The presence of the iodine atom not only offers a site for further chemical modification but also opens avenues for the development of radiolabeled imaging agents. The experimental protocols provided herein serve as a practical starting point for researchers to synthesize and evaluate this and other related pteridine derivatives. Further investigation into the biological activities of this compound is warranted to fully elucidate its therapeutic potential.
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